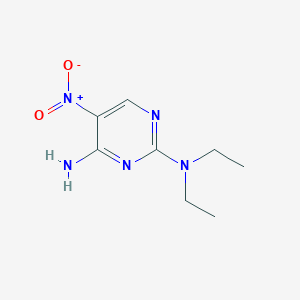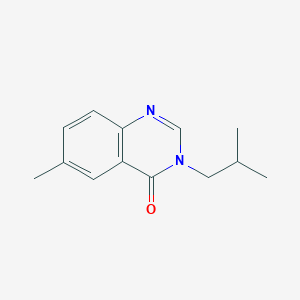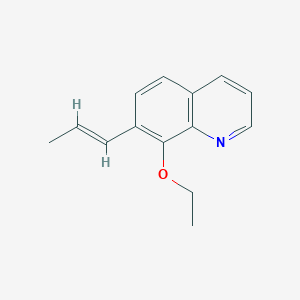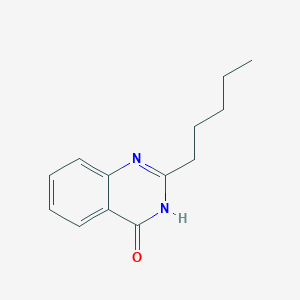
4(1H)-Quinazolinone, 2-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentylquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties . The structure of 2-Pentylquinazolin-4(1H)-one consists of a quinazolinone core with a pentyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One efficient method utilizes a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach involves the reaction of 2-aminobenzamide with an aldehyde in the presence of the nanocatalyst, resulting in high yields of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of 2-Pentylquinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to ensure environmentally friendly production processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-ones.
Reduction: Reduction reactions can convert quinazolin-4(3H)-ones back to quinazolin-4(1H)-ones.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Pentylquinazolin-4(1H)-one can yield quinazolin-4(3H)-ones, while substitution reactions can produce various substituted quinazolinone derivatives .
Applications De Recherche Scientifique
2-Pentylquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and biological imaging agents
Mécanisme D'action
The mechanism of action of 2-Pentylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pentylquinazolin-4(1H)-one include other quinazolinone derivatives, such as:
- 2,3-Dihydroquinazolin-4(1H)-ones
- Quinazolin-4(3H)-ones
- 2-Aminoquinazolin-4(1H)-ones
Uniqueness
2-Pentylquinazolin-4(1H)-one is unique due to its specific pentyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
88976-09-4 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-pentyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(16)15-12/h5-8H,2-4,9H2,1H3,(H,14,15,16) |
Clé InChI |
ZFDMQFNZNRCSQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NC2=CC=CC=C2C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Dimethyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B11889569.png)

![2,6-Diazaspiro[4.5]decane, 2-(3-pyridinyl)-](/img/structure/B11889578.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
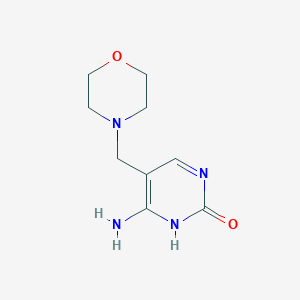
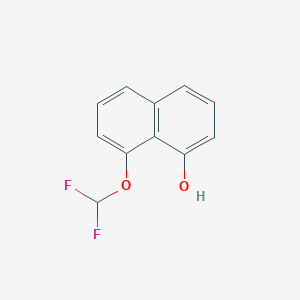
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
